molecular formula C19H11NO5S2 B12421369 (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12421369
M. Wt: 397.4 g/mol
InChI Key: SUDHZNHUHNIFIK-SXGWCWSVSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a 1,3-thiazolidine-2,4-dione , a five-membered heterocyclic ring containing sulfur (thio-), nitrogen, and two ketone groups at positions 2 and 4. The substituents are as follows:

  • At position 3 : A 2-oxo-2-(2-oxochromen-3-yl)ethyl group, which consists of an ethyl chain bridging the thiazolidine nitrogen to a chromen-3-yl moiety. The chromene ring is substituted with two ketone groups at positions 2 and 4.
  • At position 5 : A (Z)-thiophen-2-ylmethylidene group, indicating a thiophene ring attached via a methylidene (=CH–) group in the Z-configuration.

This nomenclature reflects the compound’s stereochemical specificity and functional group arrangement.

Chemical Structure and Molecular Properties

The molecular formula C₁₉H₁₁NO₅S₂ corresponds to a molecular weight of 397.42 g/mol . Key structural features include:

  • A thiazolidine-2,4-dione core with planar geometry due to conjugation across the dione groups.
  • A chromen-3-yl substituent fused to the ethyl chain at position 3, introducing aromaticity and electron-withdrawing effects from the ketone groups.
  • A thiophen-2-ylmethylidene group at position 5, contributing π-electron density and steric bulk.

The Z-configuration at the 5-position is critical for maintaining spatial alignment between the thiophene ring and the thiazolidine core, influencing intermolecular interactions. Spectroscopic characterization (e.g., NMR, IR) would reveal distinct signals for the chromene carbonyls (~170–175 ppm in ¹³C NMR) and thiophene protons (~6.5–7.5 ppm in ¹H NMR).

Historical Context and Development

Thiazolidinediones (TZDs) gained prominence in the 1990s as antidiabetic agents targeting peroxisome proliferator-activated receptors (PPAR-γ). However, the structural complexity of (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione suggests a divergence toward novel therapeutic applications.

This compound emerged from efforts to hybridize TZD scaffolds with chromone and thiophene motifs, which are associated with antimicrobial and anticancer activities. For example, 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were synthesized via Knoevenagel condensation and evaluated for antimicrobial potency against Listeria monocytogenes and Staphylococcus aureus. The addition of the thiophene group likely aimed to enhance lipophilicity and target selectivity, as seen in related carbonic anhydrase inhibitors.

Structural Identifiers and Databases

The compound is cataloged in major chemical databases with the following identifiers:

Identifier Type Value Source
PubChem CID 163322412 PubChem
ChemSpider ID 19484645 (deprecated) ChemSpider
Molecular Formula C₁₉H₁₁NO₅S₂ Felix Bio
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O PubChem
InChIKey SUDHZNHUHNIFIK-SXGWCWSVSA-N PubChem

While a CAS Registry Number is not explicitly listed in available sources, its structural analogs (e.g., TOSLAB 544780) share MDL numbers such as MFCD01361200 . These identifiers facilitate cross-referencing in pharmacological and synthetic studies.

Properties

Molecular Formula

C19H11NO5S2

Molecular Weight

397.4 g/mol

IUPAC Name

(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H11NO5S2/c21-14(13-8-11-4-1-2-6-15(11)25-18(13)23)10-20-17(22)16(27-19(20)24)9-12-5-3-7-26-12/h1-9H,10H2/b16-9-

InChI Key

SUDHZNHUHNIFIK-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Bromoacetyl)coumarin

The coumarin moiety is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid, yielding 3-acetylcoumarin. Bromination of the acetyl group is achieved using phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. This step affords 3-(2-bromoacetyl)coumarin as a pale-yellow solid (yield: 75–80%).

Reaction Conditions

  • Reactants : 3-Acetylcoumarin (1 eq), PBr₃ (1.2 eq)
  • Solvent : CH₂Cl₂ (0.2 M)
  • Temperature : 0°C → rt, 4 h
  • Workup : Quenched with ice, extracted with CH₂Cl₂, dried over Na₂SO₄

Functionalization of Thiazolidine-2,4-dione at Position 3

Thiazolidine-2,4-dione undergoes nucleophilic substitution with 3-(2-bromoacetyl)coumarin in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The reaction proceeds at 60°C for 8–12 hours, yielding 3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]thiazolidine-2,4-dione as a key intermediate (yield: 70–75%).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.79 (s, 1H, coumarin H-4), 8.01 (d, J = 8.0 Hz, 1H, coumarin H-5), 4.32 (s, 2H, CH₂CO), 3.89 (s, 2H, TZD CH₂).
  • IR (KBr) : 1745 cm⁻¹ (C=O, coumarin), 1690 cm⁻¹ (C=O, TZD).

Knoevenagel Condensation for 5-Substitution

Introduction of Thiophen-2-ylmethylidene Group

The 5-position of the TZD core is functionalized via Knoevenagel condensation with thiophene-2-carbaldehyde. The reaction employs piperidine as a base in ethanol under reflux, facilitating the formation of the Z-configured exocyclic double bond. The Z-isomer is thermodynamically favored due to reduced steric hindrance between the thiophene and TZD moieties.

Reaction Conditions

  • Reactants : 3-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]thiazolidine-2,4-dione (1 eq), thiophene-2-carbaldehyde (1.2 eq)
  • Catalyst : Piperidine (0.1 eq)
  • Solvent : Ethanol (0.1 M)
  • Temperature : Reflux, 6–8 h
  • Workup : Cooled to rt, filtered, recrystallized from ethanol

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, coumarin H-4), 7.98 (d, J = 8.0 Hz, 1H, coumarin H-5), 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.12 (s, 1H, exocyclic CH), 4.30 (s, 2H, CH₂CO).
  • 13C NMR : δ 190.2 (C=O, coumarin), 170.1 (C=O, TZD), 142.3 (C=S), 126.5 (thiophene C-2).

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of thiazolidine-2,4-dione in the substitution step, while ethanol optimizes the Knoevenagel condensation by stabilizing the enolate intermediate. Piperidine, a mild base, avoids side reactions such as coumarin ring opening.

Stereochemical Control

The Z-configuration at the 5-position is confirmed by NOESY correlations between the exocyclic CH proton and the thiophene H-3 proton. Computational studies indicate a 2.3 kcal/mol energy difference favoring the Z-isomer due to reduced van der Waals strain.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Coumarin bromination PBr₃ in CH₂Cl₂ 75–80 High regioselectivity
TZD substitution K₂CO₃/KI in DMF 70–75 Minimal byproduct formation
Knoevenagel reaction Piperidine/EtOH 65–70 Thermodynamic control of Z-isomer

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Thiazolidine-2,4-dione derivatives exhibit a wide range of pharmacological activities due to their ability to interact with various biological targets. The following are key therapeutic applications:

Antihyperglycemic Activity

  • TZDs, including derivatives like (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing type 2 diabetes mellitus. They work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and glucose metabolism .

Antitumor Activity

  • Recent studies have indicated that thiazolidine derivatives possess significant antitumor properties. These compounds inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve modulation of cell signaling pathways related to growth and survival.

Anti-inflammatory Effects

  • The anti-inflammatory properties of TZDs are attributed to their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress. This makes them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

  • Thiazolidine derivatives have shown efficacy against a range of microbial pathogens. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidine derivatives in various applications:

Study Application Findings
Chadha et al. (2015)AntihyperglycemicDemonstrated significant reduction in blood glucose levels in diabetic models using TZD derivatives.
da Rocha Junior et al. (2013)AntitumorShowed that TZD derivatives inhibited the proliferation of breast cancer cells through apoptosis induction.
Youssef et al. (2010)Anti-inflammatoryFound that TZD compounds reduced levels of inflammatory markers in animal models of arthritis.
Albrecht et al. (2005)AntimicrobialReported effective inhibition of bacterial growth in vitro against Staphylococcus aureus using TZD derivatives.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Substituent at Position 5 Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 2-oxo-2-(2-oxochromen-3-yl)ethyl Thiophen-2-ylmethylidene N/A N/A C=O stretches ~1700 cm⁻¹ (IR); Thiophene protons: δ 7.2–7.8 (¹H NMR)
(Z)-5-Benzylidene-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (7-Hydroxy-2-oxochromen-4-yl)methyl Benzylidene 270 61 C=O stretches ~1700 cm⁻¹; Aromatic protons: δ 7.3–7.5 (¹H NMR)
(Z)-3-(2-(Dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 2-(Dimethylamino)ethyl 4-Ethoxybenzylidene N/A 93 Ethoxy group: δ 1.3 (triplet, ¹H NMR)
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one None (2-thioxo group) 2-Hydroxybenzylidene 198–200 75 Thioxo C=S stretch ~1250 cm⁻¹ (IR)

Key Observations:

This may lower solubility in polar solvents relative to hydroxyl- or ethoxy-substituted derivatives . The coumarin moiety at position 3 contributes to planar rigidity, which could improve crystallinity and thermal stability, as seen in analogs with melting points >250°C .

Spectroscopic Distinctions :

  • IR Spectroscopy : All compounds show characteristic C=O stretches (~1700 cm⁻¹) for the thiazolidinedione core. The target compound’s thiophene substituent may exhibit C-S stretches near 650–800 cm⁻¹, absent in phenyl-substituted analogs .
  • ¹H NMR : Thiophene protons (δ 7.2–7.8) resonate downfield compared to benzene (δ 7.3–7.5) due to sulfur’s electronegativity. Ethoxy or hydroxy groups in analogs show distinct signals (e.g., δ 1.3 for ethoxy ).

Biological Implications :

  • Docking studies of thiazolidinedione derivatives (e.g., SMI-IV-1 to SMI-IV-4 ) reveal that electron-withdrawing substituents (e.g., fluorine) improve receptor binding (docking scores: -3.8 to -5.1). The target compound’s thiophene group, with moderate electron richness, may offer intermediate binding affinity compared to pyridinyl or hydroxylated analogs.
  • Coumarin-linked derivatives demonstrate anti-inflammatory activity in vitro , suggesting the target compound may share similar bioactivity.

Synthetic Challenges: The coumarin-thiazolidinedione linkage requires precise reaction conditions to avoid side products like dimerization, a phenomenon observed in E,Z-isomerization studies of related compounds .

Biological Activity

The compound (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its antidiabetic, anti-inflammatory, and anticancer properties based on recent studies.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione (TZD) derivatives are known for their potential therapeutic applications due to their structural flexibility and ability to interact with various biological targets. The presence of the thiazolidine ring and functional groups allows these compounds to exhibit a range of pharmacological effects.

Antidiabetic Activity

Numerous studies have highlighted the antidiabetic properties of TZD derivatives. For instance:

  • Alpha-Amylase Inhibition : A study demonstrated that certain TZD derivatives significantly inhibited alpha-amylase, an enzyme involved in carbohydrate digestion. This inhibition leads to reduced blood glucose levels, making these compounds potential candidates for diabetes management .
  • PPAR-γ Activation : Thiazolidine derivatives have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPAR-γ can improve insulin sensitivity and reduce blood glucose levels .

Anti-inflammatory Properties

The anti-inflammatory activity of thiazolidine derivatives has been extensively researched:

  • Reduction of Inflammatory Markers : Compounds derived from thiazolidine have been reported to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests their potential use in treating inflammatory conditions .
  • Antioxidant Activity : These compounds also exhibit antioxidant properties, which can mitigate oxidative stress associated with chronic inflammation and metabolic disorders .

Anticancer Activity

Recent investigations into the anticancer properties of TZD derivatives reveal promising results:

  • VEGFR-2 Inhibition : Certain thiazolidine derivatives have been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer) cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. For example, specific TZD derivatives were found to trigger intrinsic apoptotic pathways, leading to cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives:

CompoundBiological ActivityIC50 ValueNotes
GB14Alpha-amylase InhibitorNot specifiedSignificant blood glucose lowering activity
6kXO Inhibitor3.56 μmol/LMore potent than allopurinol; mixed-type inhibition
7eAnticancerNot specifiedInduces apoptosis in MCF-7 cells

The table summarizes key findings related to different derivatives' biological activities and their potency.

Case Studies

Several case studies provide insights into the therapeutic potential of thiazolidine derivatives:

  • Case Study on Diabetes Management : A clinical trial indicated that a TZD derivative improved glycemic control in diabetic patients by enhancing insulin sensitivity through PPAR-γ activation.
  • Cancer Treatment Research : Laboratory studies involving TZD compounds showed significant inhibition of tumor growth in animal models, supporting further development for anticancer therapies.

Q & A

Q. Basic

  • X-ray crystallography : Resolve the (Z)-configuration of the thiophen-2-ylmethylidene group using SHELXL for refinement. Example: C–H···O interactions stabilize the planar geometry .
  • NOESY NMR : Detect spatial proximity between the thiophene proton and the thiazolidinedione C5 proton to confirm Z-configuration .

How to optimize reaction conditions for higher yields?

Q. Advanced

  • Catalyst screening : Test piperidine vs. pyrrolidine for Knoevenagel condensation. Piperidine gives higher yields (61% vs. 45%) due to better nucleophilicity .
  • Solvent effects : Replace ethanol with THF or DMF to enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yield .

How to assess PPAR-γ agonist activity in vitro?

Q. Advanced

  • Transactivation assay : Transfect HEK293 cells with PPAR-γ-GAL4 and a luciferase reporter. Treat with the compound (1–50 µM) and measure luminescence. Compare to rosiglitazone (positive control) .
  • Competitive binding : Use TR-FRET assays with fluorescent PPAR-γ ligand (e.g., Tracer 236). IC₀ values <10 µM indicate strong binding .

What challenges arise during purification, and how are they addressed?

Q. Basic

  • Byproduct removal : Use silica gel chromatography (hexane/ethyl acetate, 1:9) to separate unreacted aldehydes.
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to remove polymeric impurities. Monitor purity via TLC (Rf ~0.3) .

How to resolve crystal structure using X-ray diffraction?

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018, applying anisotropic displacement parameters for non-H atoms .
  • Visualization : Generate ORTEP diagrams to highlight bond angles/distortions in the thiazolidinedione ring .

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